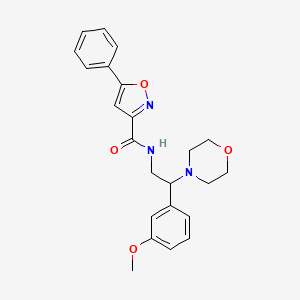

![molecular formula C18H18FN3OS2 B2507502 5-fluoro-N-((1-(thiazol-2-yl)pipéridin-3-yl)méthyl)benzo[b]thiophène-2-carboxamide CAS No. 1788846-00-3](/img/structure/B2507502.png)

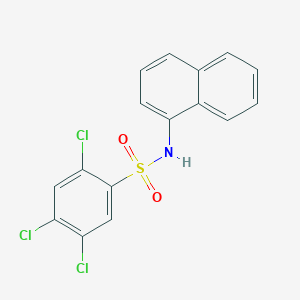

5-fluoro-N-((1-(thiazol-2-yl)pipéridin-3-yl)méthyl)benzo[b]thiophène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H18FN3OS2 and its molecular weight is 375.48. The purity is usually 95%.

BenchChem offers high-quality 5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antioxydante

Les dérivés du thiazole, qui comprennent le composé 5-fluoro-N-((1-(thiazol-2-yl)pipéridin-3-yl)méthyl)benzo[b]thiophène-2-carboxamide, ont été trouvés pour présenter une activité antioxydante . Cela signifie qu'ils peuvent neutraliser les radicaux libres nocifs dans le corps, ce qui pourrait prévenir ou ralentir les dommages aux cellules.

Activité analgésique

Les composés du thiazole ont également été démontrés pour avoir des propriétés analgésiques (soulageant la douleur) . Cela pourrait les rendre utiles dans le développement de nouveaux médicaments contre la douleur .

Activité anti-inflammatoire

En plus de leurs propriétés analgésiques, les dérivés du thiazole ont démontré une activité anti-inflammatoire . Cela suggère qu'ils pourraient être utilisés dans le traitement des affections caractérisées par une inflammation .

Activité antimicrobienne

Les composés du thiazole ont été trouvés pour avoir des propriétés antimicrobiennes, ce qui signifie qu'ils peuvent tuer ou inhiber la croissance des micro-organismes . Cela pourrait les rendre précieux dans la lutte contre les maladies infectieuses.

Activité antifongique

En plus de leur activité antimicrobienne, les dérivés du thiazole ont montré des propriétés antifongiques . Cela suggère qu'ils pourraient être utilisés dans le traitement des infections fongiques.

Activité antivirale

Les composés du thiazole ont démontré une activité antivirale . Cela pourrait les rendre utiles dans le développement de nouveaux médicaments antiviraux.

Activité antitumorale

Les dérivés du thiazole ont été trouvés pour avoir des propriétés antitumorales ou cytotoxiques . Cela suggère qu'ils pourraient être utilisés dans le traitement du cancer.

Activité neuroprotectrice

Les composés du thiazole ont montré des propriétés neuroprotectrices . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement des maladies neurodégénératives.

Mécanisme D'action

Target of Action

The compound, also known as 5-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzothiophene-2-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives are known to have diverse biological activities .

Analyse Biochimique

Biochemical Properties

The thiazole ring in 5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution . This makes it a key player in various biochemical reactions.

Cellular Effects

Compounds with a thiazole ring have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The thiazole ring’s ability to undergo electrophilic and nucleophilic substitution suggests that it may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide in animal models have not been reported. Other thiazole derivatives have shown potent antiviral activity at low concentrations .

Metabolic Pathways

Thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in carbohydrate metabolism .

Transport and Distribution

Thiazole derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water .

Subcellular Localization

The solubility properties of thiazole derivatives suggest that they may be able to cross cell membranes and localize within various cellular compartments .

Propriétés

IUPAC Name |

5-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS2/c19-14-3-4-15-13(8-14)9-16(25-15)17(23)21-10-12-2-1-6-22(11-12)18-20-5-7-24-18/h3-5,7-9,12H,1-2,6,10-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQDGVZOXGTZSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-Bromofuran-2-yl)-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2507419.png)

![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2507424.png)

![5-chloro-2-(methylsulfanyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}pyrimidine-4-carboxamide](/img/structure/B2507425.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2507429.png)

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)

![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)

![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)